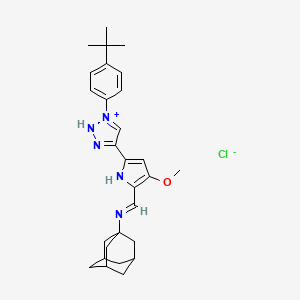
Lactate transportor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactate transporter 1, also known as monocarboxylate transporter 1, is a member of the solute carrier family 16. It plays a crucial role in the transportation of lactate, pyruvate, ketone bodies, and short-chain fatty acids across cell membranes. This transporter is essential for maintaining metabolic homeostasis and is involved in various physiological processes, including energy production and regulation of pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactate transporter 1 is typically studied through heterologous protein expression systems. One common method involves the use of Xenopus laevis oocytes, where complementary RNA encoding the transporter is injected into the oocytes. This allows for the functional expression and characterization of the transporter under controlled conditions .
Industrial Production Methods: Industrial production of lactate transporter 1 is not common due to its biological nature. recombinant DNA technology can be employed to produce the transporter in large quantities for research purposes. This involves cloning the gene encoding lactate transporter 1 into an expression vector, which is then introduced into a suitable host cell line for protein production.
Chemical Reactions Analysis
Types of Reactions: Lactate transporter 1 primarily facilitates the transport of lactate and other monocarboxylates across cell membranes. It does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, it functions through a proton-coupled transport mechanism, where the movement of lactate is coupled with the movement of protons (H+ ions) across the membrane .
Common Reagents and Conditions: The activity of lactate transporter 1 can be studied using various reagents, including radiolabeled lactate and pH-sensitive dyes. These reagents help in measuring the transport activity and understanding the kinetics of the transporter under different conditions .
Major Products Formed: As lactate transporter 1 is involved in the transport rather than chemical transformation, there are no major products formed from its activity. The primary outcome is the movement of lactate and protons across the cell membrane, which helps in maintaining cellular homeostasis .
Scientific Research Applications
Lactate transporter 1 has numerous applications in scientific research:
Mechanism of Action
Lactate transporter 1 operates through a proton-coupled transport mechanism. It facilitates the movement of lactate and other monocarboxylates across cell membranes by coupling their transport with the movement of protons. This process is driven by the electrochemical gradient of protons across the membrane. The transporter has specific binding sites for lactate and protons, and their binding induces conformational changes that allow the transport process to occur .
Comparison with Similar Compounds
Lactate transporter 1 is part of a family of monocarboxylate transporters, which includes lactate transporter 2, lactate transporter 3, and lactate transporter 4. Each of these transporters has unique properties and tissue distribution:
Lactate transporter 2: Primarily found in neurons and has a higher affinity for lactate compared to lactate transporter 1.
Lactate transporter 3: Expressed in tissues with high glycolytic activity, such as muscles, and has a lower affinity but higher capacity for lactate transport.
Lactate transporter 4: Predominantly found in glycolytic tissues and is involved in the export of lactate from cells.
Lactate transporter 1 is unique due to its broad tissue distribution and its role in both importing and exporting lactate, making it a versatile player in metabolic regulation .
Properties
Molecular Formula |
C28H36ClN5O |
|---|---|
Molecular Weight |
494.1 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-[5-[1-(4-tert-butylphenyl)-2H-triazol-1-ium-4-yl]-3-methoxy-1H-pyrrol-2-yl]methanimine;chloride |
InChI |
InChI=1S/C28H35N5O.ClH/c1-27(2,3)21-5-7-22(8-6-21)33-17-25(31-32-33)23-12-26(34-4)24(30-23)16-29-28-13-18-9-19(14-28)11-20(10-18)15-28;/h5-8,12,16-20H,9-11,13-15H2,1-4H3,(H,29,30);1H |
InChI Key |
KIIVPFTUZJOVFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[N+]2=CC(=NN2)C3=CC(=C(N3)C=NC45CC6CC(C4)CC(C6)C5)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


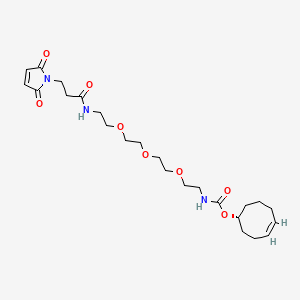
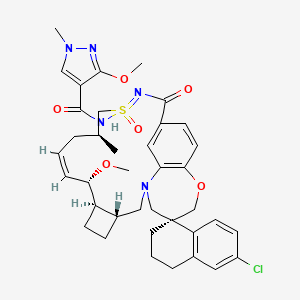
![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-](/img/structure/B12369912.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12369913.png)
![(2R)-3,3,3-trifluoro-2-methoxy-1-[(11R)-11-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecan-3-yl]-2-phenylpropan-1-one](/img/structure/B12369927.png)

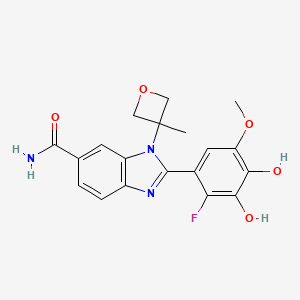

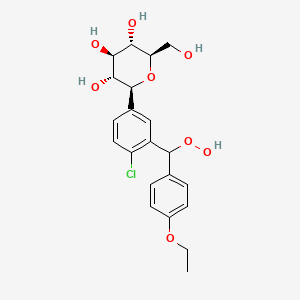
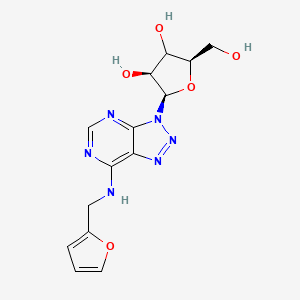

![[(2R)-3-[2-(2-ethoxyethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12369968.png)
![disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369971.png)
![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)
